molecular formula C11H14BrNO3 B8492672 1-Bromo-5-(tert-butyl)-2-methoxy-3-nitrobenzene

1-Bromo-5-(tert-butyl)-2-methoxy-3-nitrobenzene

Cat. No. B8492672
M. Wt: 288.14 g/mol
InChI Key: OBPFDKFVBLUHMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-5-(tert-butyl)-2-methoxy-3-nitrobenzene is a useful research compound. Its molecular formula is C11H14BrNO3 and its molecular weight is 288.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-5-(tert-butyl)-2-methoxy-3-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-5-(tert-butyl)-2-methoxy-3-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Bromo-5-(tert-butyl)-2-methoxy-3-nitrobenzene

Molecular Formula

C11H14BrNO3

Molecular Weight

288.14 g/mol

IUPAC Name

1-bromo-5-tert-butyl-2-methoxy-3-nitrobenzene

InChI

InChI=1S/C11H14BrNO3/c1-11(2,3)7-5-8(12)10(16-4)9(6-7)13(14)15/h5-6H,1-4H3

InChI Key

OBPFDKFVBLUHMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)Br)OC)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Bromo-4-tert-butylanisole (4.54 g, 18.67 mmol) was dissolved in acetic anhydride (15 mL) and the solution was cooled to 0° C. A solution of nitric acid (70%, 2.5 mL) in acetic anhydride (2.5 mL) was prepared by the dropwise addition of HNO3 (70%, 2.5 mL) to Ac2O at 0° C. The HNO3 solution was pre-cooled to 0° C., and added dropwise to the stirred solution of the 2-bromo-4-tert-butylanisole over 5 min. The mixture was stirred at 0° C. for 1 h, then allowed to warm to room temperature and stirred overnight. The reaction mixture was diluted with EtOAc (150 mL) and saturated NaHCO3 (50 mL) This mixture was then neutralized by gradual addition of solid NaHCO3 until the pH was between 7-8. The organic layer was separated, washed with brine (50 mL) and dried over anhydrous Na2SO4. The solvents were removed in vacuo, the residue was purified by column chromatography (eluting with 3:1 hexane-EtOAc) to give 2-bromo-4-tert-butyl-6-nitroanisole (2 g, 37%).
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
4.54 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Six
Quantity
50 mL
Type
solvent
Reaction Step Six
Yield
70%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.